molecular formula C12H16N2O B13565427 (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B13565427
M. Wt: 204.27 g/mol
InChI Key: IACCJBSRBQSTTF-MWLCHTKSSA-N
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Description

(1R,4R)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is a chiral diazabicyclic compound of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. This compound serves as a critical synthetic intermediate and core structural motif for a class of potent bromodomain inhibitors . Research has demonstrated that structural analogs based on this scaffold, known as Therapeutic Enhancing Drugs (TEDs), can markedly sensitize glioblastoma (GBM) cells to the DNA alkylating agent temozolomide (TMZ) . Glioblastoma is an aggressive and treatment-refractory brain cancer, and overcoming therapy resistance is a key research challenge. The stereochemistry of the diazabicyclo[2.2.1]heptane core is crucial for activity; the (1R,4R) isomer has been specifically investigated and utilized in the synthesis of optimized analogs, underscoring the importance of providing this enantiopure material to researchers . These advanced inhibitors are designed to target the bromodomains of the SWI/SNF chromatin remodeling complex, which plays a role in gene regulation and DNA repair . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m1/s1

InChI Key

IACCJBSRBQSTTF-MWLCHTKSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CC2CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.

    Cyclization: The key step involves the cyclization of the intermediate to form the diazabicycloheptane core. This can be achieved through a series of condensation reactions under controlled conditions.

    Substitution: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable aryl halide and a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides and bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used as a ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Pharmacological and Physicochemical Properties

The substituent at position 2 significantly influences electronic properties, solubility, and target binding. Below is a comparative analysis:

Compound Substituent Key Properties Biological Relevance Reference
(1R,4R)-2-(4-Methoxyphenyl)-DBH 4-Methoxyphenyl - Electron-donating methoxy enhances π-π interactions.
- Moderate solubility due to aromatic hydrophobicity.
Antitumor agents, receptor antagonists .
(1S,4S)-2-(4-Fluorophenyl)-DBH·HBr 4-Fluorophenyl - Electron-withdrawing fluorine increases electronegativity.
- Improved metabolic stability.
Potential CNS-targeted therapeutics .
(1R,4R)-2-Methyl-DBH·2HCl Methyl - Compact, non-polar group reduces steric hindrance.
- High solubility in aqueous media.
Intermediate for further functionalization .
(1S,4S)-2-(2-Methoxyethyl)-DBH·2HCl 2-Methoxyethyl - Flexible chain increases conformational freedom.
- Enhanced solubility via ether linkage.
Organocatalysis .

Key Observations :

  • The 4-methoxyphenyl group optimizes aromatic interactions in receptor binding, critical for antitumor activity .
  • Fluorine substitution improves metabolic stability and blood-brain barrier penetration, relevant for neuropharmacology .
  • Methyl derivatives serve as versatile intermediates due to minimal steric effects .

Stereochemical Influence on Activity

The (1R,4R) configuration is enantiomeric to (1S,4S) derivatives, leading to divergent biological and catalytic outcomes:

Application (1R,4R) Configuration (1S,4S) Configuration Reference
Organocatalysis Not reported in asymmetric catalysis. Achieves 18–46% enantiomeric excess in Biginelli reactions .
Antitumor Activity Used in Merck/Wyeth antitumor candidates . Limited antitumor data; primarily catalytic uses.

Implications :

  • Stereochemistry dictates enantioselectivity in catalysis. The (1S,4S) form favors (S)-enantiomer production in DHPM synthesis .
  • The (1R,4R) configuration may confer unique binding modes in oncology targets, though direct comparisons are lacking .

Challenges :

  • Bulky substituents (e.g., 4-methoxyphenyl) may hinder lactamization efficiency .
  • Hydrochloride salts (e.g., 2-methyl-DBH·2HCl) improve crystallinity but require careful handling .

Biological Activity

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N2_2O
  • Molar Mass : 204.27 g/mol
  • CAS Number : 1258073-91-4

The compound consists of a bicyclic framework with two nitrogen atoms incorporated into a seven-membered ring, along with a methoxyphenyl substituent that enhances its lipophilicity and biological interactions.

The precise mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymatic reactions, potentially affecting pathways related to neuropharmacology and cancer treatment.

Antiproliferative Activity

Recent studies have indicated significant antiproliferative effects of related diazabicyclo compounds against various cancer cell lines. For instance, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane demonstrated potent activity against cervical cancer cell lines (HeLa, CaSki, and ViBo), with IC50_{50} values indicating superior efficacy compared to standard chemotherapeutics like Cisplatin and Paclitaxel . This suggests that the structural features of diazabicyclo compounds may confer similar activities to this compound.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored in various models. It is hypothesized that the methoxy group enhances binding affinity to specific receptors involved in mood regulation and cognitive functions. Studies have shown potential anxiolytic and antidepressant-like effects in animal models .

Case Studies

StudyFindingsCell Lines/Models
Compound 8a derived from diazabicyclo exhibited IC50_{50} values of 0.99 µM against HeLa cellsHeLa, CaSki, ViBo
Neuropharmacological assessment indicated modulation of serotonin receptorsAnimal models

Q & A

Q. What are the key synthetic routes for (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane?

The synthesis typically involves stereocontrolled multi-step reactions. One prominent method is an epimerization-lactamization cascade starting from (2S,4R)-4-aminoproline methyl esters. Under basic conditions, the substrate undergoes 2-epimerization followed by intramolecular aminolysis to form the bicyclic lactam intermediate. Critical factors include:

  • Use of electron-withdrawing N-protective groups (e.g., tert-butyloxycarbonyl [Boc]) to stabilize intermediates.
  • Strong bases (e.g., NaH or KHMDS) to promote epimerization and cyclization.
  • Reaction temperature control (typically 0–25°C) to minimize side reactions .

Another route employs directed lithiation of N-protected trans-4-hydroxy-L-proline derivatives. The rigid bicyclic structure is formed via asymmetric induction using chiral bases like (-)-sparteine .

Q. How is the stereochemistry of this compound confirmed?

Stereochemical confirmation relies on:

  • X-ray crystallography for unambiguous assignment of absolute configuration.
  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Retention times and elution order are compared against racemic mixtures .
  • Optical rotation measurements ([α]D) to correlate with literature values of known stereoisomers .

Q. What analytical techniques are used to characterize derivatives of this compound?

  • NMR spectroscopy : 1H and 13C NMR identify substituent environments and confirm bicyclic integrity. Key signals include the methoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and bridgehead carbons (δ 50–60 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/bromine substituents) .
  • Polarimetry : Monitors enantiopurity during derivatization .

Advanced Research Questions

Q. How does the rigid bicyclic scaffold influence catalytic efficiency in asymmetric organocatalysis?

The diazabicyclo[2.2.1]heptane core provides conformational rigidity , enhancing enantioselectivity by restricting rotational freedom. For example, in the Biginelli reaction , derivatives of this compound catalyze the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with up to 46% enantiomeric excess (ee) . The methoxyphenyl group at C2 modulates steric and electronic interactions with substrates, favoring (S)-enantiomer formation .

Q. Table 1: Substituent Effects on Catalytic Performance in the Biginelli Reaction

Aldehyde SubstituentYield (%)ee (%)
p-Methoxy9446
m-Hydroxy8540
p-Chloro7228
p-Nitro650 (racemic)
Data from asymmetric catalysis studies using 10 mol% catalyst .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

Conflicting stereochemical data often arise from:

  • Epimerization under basic conditions : Mitigated by using milder bases (e.g., DBU instead of NaH) and low temperatures.
  • Competing reaction pathways : Chromatographic separation (e.g., flash chromatography with toluene/diethyl ether) isolates diastereomers .
  • Dynamic kinetic resolution : Chiral additives (e.g., (-)-sparteine) bias intermediate equilibria toward the desired enantiomer .

Q. How does the methoxyphenyl substituent impact biological activity?

In studies on α4β2-nicotinic acetylcholine receptor (nAChR) partial agonism , the methoxyphenyl group enhances binding affinity by forming π-π interactions with aromatic residues in the receptor’s ligand-binding domain. Derivatives like (1S,4S)-2-[5-(methoxyethyl)cyclopropyl]pyridin-3-yl analogs show nanomolar potency (IC50 < 50 nM), with the substituent’s electron-donating properties stabilizing transition states .

Q. What computational methods predict the compound’s reactivity in new reactions?

  • Density Functional Theory (DFT) : Models transition states for cycloadditions or nucleophilic attacks, highlighting orbital interactions (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding to prioritize derivatives for synthesis .
  • QSPR/QSAR : Correlates substituent electronic parameters (Hammett σ) with catalytic or biological activity .

Q. Why do electron-withdrawing groups on aryl aldehydes reduce enantioselectivity in DHPM synthesis?

Electron-withdrawing groups (e.g., -NO2) deactivate the aldehyde, slowing the rate-limiting Mannich step. This allows racemization via reversible enamine formation, eroding ee. In contrast, electron-donating groups (e.g., -OMe) accelerate the reaction, preserving stereochemical integrity .

Q. Key Takeaways

  • Stereocontrol hinges on reaction conditions and protective group strategies.
  • Catalytic efficiency is maximized with rigid scaffolds and optimized substituents.
  • Data contradictions are addressed through kinetic control and advanced separation techniques.

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